molecular formula C23H18N2OS B12273242 1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one

1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one

Cat. No.: B12273242
M. Wt: 370.5 g/mol
InChI Key: HPZNITRDGINFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one is a synthetic organic compound featuring a propan-1-one core substituted with a phenyl group at the 1-position and a sulfanyl-linked 3-phenylquinoxaline moiety at the 3-position. The quinoxaline ring, a bicyclic aromatic system containing two nitrogen atoms, confers unique electronic and steric properties, making this compound of interest in materials science and medicinal chemistry.

Properties

Molecular Formula

C23H18N2OS

Molecular Weight

370.5 g/mol

IUPAC Name

1-phenyl-3-(3-phenylquinoxalin-2-yl)sulfanylpropan-1-one

InChI

InChI=1S/C23H18N2OS/c26-21(17-9-3-1-4-10-17)15-16-27-23-22(18-11-5-2-6-12-18)24-19-13-7-8-14-20(19)25-23/h1-14H,15-16H2

InChI Key

HPZNITRDGINFHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2SCCC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one typically involves the alkylation of 3-phenylquinoxalin-2(1H)-one using 1,3-dibromopropane as an alkylating agent in the presence of sodium hydroxide and tetra-n-butylammonium bromide . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one involves its interaction with specific molecular targets. The quinoxaline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs, highlighting molecular features, physicochemical properties, and inferred applications.

Table 1: Comparative Analysis of 1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features Potential Applications
1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one (Target) C₂₃H₁₈N₂OS¹ 370.47 Ketone, sulfanyl, quinoxaline Aromatic quinoxaline enhances π-π stacking Organic electronics, ligand design
1-Phenyl-3-phenylsulfanyl-propan-1-one (Agfa-Labs) C₁₅H₁₄OS 242.07 Ketone, sulfanyl Simpler structure, lower molecular weight Intermediate in organic synthesis
1-Phenyl-3-(4-pyridyl)propane (Journal of Organic Chemistry, 1969) C₁₄H₁₅N 197.28 Alkane, pyridyl Pyridine moiety offers coordination sites Ligand in coordination chemistry
1-Phenyl-3-(prop-2-yn-1-ylamino)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (Thesis) C₂₀H₁₇F₃N₂O 358.36 α,β-unsaturated ketone, amine, CF₃ Electron-withdrawing CF₃ group, enone reactivity Drug discovery, Michael addition substrates

Key Structural and Functional Differences

Core Structure: The target compound and the Agfa-Labs analog share a propan-1-one backbone, but the quinoxaline substituent in the former increases steric bulk and aromaticity compared to the simpler phenylsulfanyl group in the latter. This difference likely reduces solubility in polar solvents for the target compound . The pyridyl-propane derivative lacks a ketone, reducing electronic conjugation but offering nitrogen coordination sites for metal binding .

Reactivity: The enone derivative (Table 1, row 4) exhibits α,β-unsaturated ketone reactivity, enabling nucleophilic additions (e.g., Michael acceptors), whereas the sulfanyl group in the target compound may participate in oxidative coupling or thiol-exchange reactions .

Applications: The Agfa-Labs analog (C₁₅H₁₄OS) is marketed as a rare chemical, suggesting niche use in synthetic intermediates. In contrast, the target compound’s quinoxaline moiety could position it for applications in optoelectronics or as a kinase inhibitor scaffold, though direct evidence is lacking . The pyridyl-propane derivative has historical use in polymerization studies, highlighting its role as a ligand or monomer .

Biological Activity

1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews its synthesis, biological properties, structure-activity relationships, and relevant case studies.

Synthesis of the Compound

The synthesis of 1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one typically involves the reaction of phenylquinoxaline derivatives with various alkylating agents. The process often employs triethylamine as a base in an alcohol solvent, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high yield.

Anticancer Properties

Research has demonstrated that derivatives of 1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one exhibit significant anticancer activity. For instance, methyl derivatives showed IC50 values in the low micromolar range against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoatesHCT1161.9
Methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoatesMCF72.3
Doxorubicin (control)HCT1163.23

These results suggest that the compound's structural features contribute to its cytotoxic effects, making it a candidate for further development as an anticancer agent .

Antiviral Activity

In addition to its anticancer properties, certain quinoxaline derivatives have shown antiviral activity, particularly against Tobacco Mosaic Virus (TMV). The effective concentration (EC50) values for some derivatives were reported as follows:

CompoundEC50 (mg/mL)
Quinoxaline derivative A287.1
Quinoxaline derivative B157.6
Quinoxaline derivative C133.0
Ningnanmycin (control)356.3

These findings indicate that modifications to the quinoxaline structure can enhance antiviral efficacy .

Structure-Activity Relationship (SAR)

The biological activity of 1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one can be attributed to specific structural features:

  • Quinoxaline Core : The presence of the quinoxaline moiety is crucial for biological activity.
  • Sulfanyl Group : The sulfanyl group enhances reactivity and may contribute to interactions with biological targets.
  • Phenyl Substituents : The phenyl groups increase lipophilicity and may facilitate membrane penetration.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Anticancer Study : A study on N-Alkyl derivatives demonstrated potent anticancer activity with IC50 values lower than traditional chemotherapeutics .
  • Antiviral Study : Research indicated that certain derivatives exhibited significant protective effects against viral infections, suggesting potential therapeutic applications in virology .

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